molecular formula C9H13Cl3N2O B1396384 2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338494-96-4

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

Cat. No. B1396384
M. Wt: 271.6 g/mol
InChI Key: ZWJYXYXMANYCIF-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” are not detailed in the available resources. Trichloro compounds, in general, can participate in various chemical reactions, depending on their specific structures and the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties are not explicitly mentioned in the available resources .

Scientific Research Applications

Catalytic Applications

  • Ethylene Oligomerization Catalysts: Pyrazolyl complexes, similar in structure to the queried compound, have been synthesized and evaluated as catalysts for ethylene oligomerization. Particularly, nickel complexes demonstrated high activities, producing significant amounts of butenes and hexenes (Ainooson et al., 2011).

Synthetic Chemistry

  • Solvent-Free Synthesis of Pyrazoles: A solvent-free approach for synthesizing 1,3,5-trisubstituted pyrazoles, which are structurally related to the compound , was developed. This method shows potential for eco-friendlier chemical synthesis (van Wyk et al., 2012).

Coordination Chemistry

  • Coordination Compounds with Metals: Studies on the coordination behavior and binding properties of compounds structurally similar to the queried chemical with metals like Cu(II), Zn(II), Cd(II), and Pb(II) have been conducted. These findings have implications for understanding the metal-binding properties of related compounds (Njoroge et al., 2013).

Hydrogenation Catalysts

  • Transfer Hydrogenation of Ketones: Complexes involving pyrazolyl compounds were used as catalysts for the transfer hydrogenation of ketones. These studies highlight the catalytic potential of pyrazolyl-based compounds in organic synthesis (Magubane et al., 2017).

Molecular Structure Analysis

  • Structural Characterization: Research on similar pyrazolyl compounds includes detailed molecular structure analysis using techniques like X-ray crystallography, providing insights into the structural properties of these compounds (Channar et al., 2019).

properties

IUPAC Name

2,2,2-trichloro-1-(1-ethyl-3,5-dimethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13Cl3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h8,15H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJYXYXMANYCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(C(Cl)(Cl)Cl)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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